
Fmoc-D-Tyr(3-I)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-iodo-L-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atom at the 3-position of the phenol ring is replaced by an iodine atom. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This modification makes it a valuable building block in peptide synthesis, particularly in the field of medicinal chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-iodo-L-tyrosine typically involves the iodination of Fmoc-protected tyrosine. One common method is the use of bis(pyridine)iodonium tetrafluoroborate (IPy2BF4) as the iodinating agent. The reaction is carried out in a suitable solvent such as dichloromethane, and the product is purified by standard chromatographic techniques .
Industrial Production Methods
Industrial production of Fmoc-3-iodo-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically produced in bulk for use in research and development .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-iodo-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiolates can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of a base like sodium carbonate in a biphasic solvent system.
Major Products
Substitution Reactions: Products include azido-tyrosine or thio-tyrosine derivatives.
Cross-Coupling Reactions: Products include biaryl tyrosine derivatives, which are valuable in the synthesis of complex organic molecules.
Scientific Research Applications
Fmoc-3-iodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Incorporated into peptides and proteins to study their structure and function.
Industry: Employed in the production of fluorescent probes and other diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-3-iodo-L-tyrosine involves its incorporation into peptides and proteins, where it can influence their structure and function. The iodine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which can affect the overall conformation of the peptide or protein. Additionally, the Fmoc group provides protection during peptide synthesis, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3,5-diiodo-L-tyrosine: Contains two iodine atoms on the phenol ring, offering different reactivity and applications.
Fmoc-3-bromo-L-tyrosine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
Uniqueness
Fmoc-3-iodo-L-tyrosine is unique due to the presence of the iodine atom, which provides distinct reactivity compared to other halogenated tyrosine derivatives. Its ability to undergo cross-coupling reactions makes it particularly valuable in the synthesis of complex biaryl compounds, which are important in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJAMVZQFHAZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





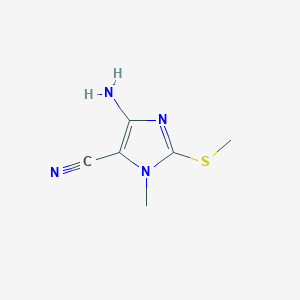
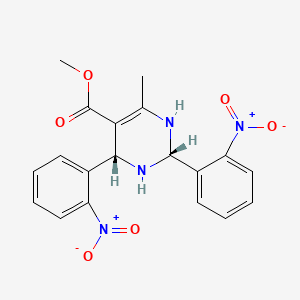
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
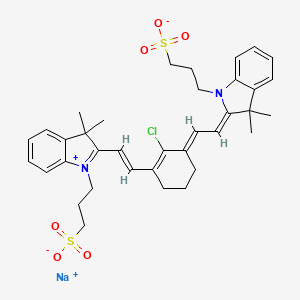

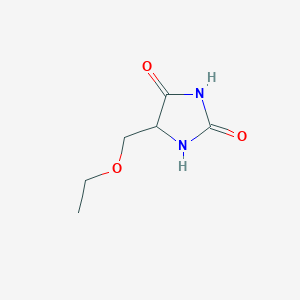
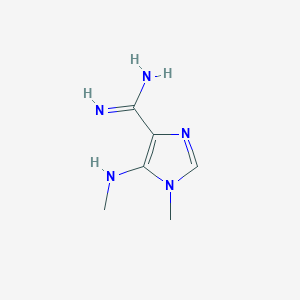

![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
